molecular formula C23H25N2O3S+ B1229728 4,5-Dimethyl-2-[[1-oxo-2-[4-(phenylmethyl)-1-pyridin-1-iumyl]ethyl]amino]-3-thiophenecarboxylic acid ethyl ester

4,5-Dimethyl-2-[[1-oxo-2-[4-(phenylmethyl)-1-pyridin-1-iumyl]ethyl]amino]-3-thiophenecarboxylic acid ethyl ester

Cat. No. B1229728
M. Wt: 409.5 g/mol
InChI Key: YBDWDRXHWHCSJW-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-dimethyl-2-[[1-oxo-2-[4-(phenylmethyl)-1-pyridin-1-iumyl]ethyl]amino]-3-thiophenecarboxylic acid ethyl ester is a thiophenecarboxylic acid.

Scientific Research Applications

Synthesis and Structural Transformations

  • Rearrangement Reactions : This compound undergoes various rearrangement reactions, forming several structurally distinct compounds. For instance, under certain conditions, it can convert into products like 2-methyl-3-quinolinecarboxylic acid ethyl ester and others through complex reaction pathways (Kim, 1986).

  • Novel Synthetic Routes : It serves as a precursor in the synthesis of complex molecules such as 1,2-dimethyl-5-phenyl-1H-imidazo-[4,5-b]pyridin-7-ol. This process involves multiple intermediates and showcases the compound's versatility in synthetic chemistry (Lis, Traina & Huffman, 1990).

  • Synthesis of Heterocyclic Compounds : This compound is instrumental in creating new heterocyclic systems. Its reactions with different reagents can lead to the formation of various novel heterocyclic structures (El-Kashef, Al-Hazmi, Terme, Vanelle & Farghaly, 2010).

Physicochemical Properties and Analysis

  • X-ray Powder Diffraction Data : The compound's structure and physicochemical properties have been studied using techniques like X-ray powder diffraction, providing insights into its crystalline nature and potential applications in material science (Wang, Suo, Zhang, Hou & Li, 2017).

  • Conformational Studies : Detailed structural analysis of similar compounds has led to a better understanding of their conformational features, which are crucial for designing new compounds with desired properties (Nagarajaiah & Begum, 2014).

Applications in Material Science

  • Organic Solar Cells : Derivatives of this compound have found applications in organic solar cells, such as in the development of high electron mobility materials for improved solar cell performance (Lv, Lei, Zhu, Hirai & Chen, 2014).

  • Electronic Effects in Heterocyclic Systems : The compound's derivatives have been used to study the electronic effects of sulfur-containing ester substituents in heterocyclic systems, contributing to the development of new materials with specific electronic properties (Vigante, Ozols, Terekhova, Petrov, Dubur, Liepin'sh & Rozentale, 1986).

properties

Product Name

4,5-Dimethyl-2-[[1-oxo-2-[4-(phenylmethyl)-1-pyridin-1-iumyl]ethyl]amino]-3-thiophenecarboxylic acid ethyl ester

Molecular Formula

C23H25N2O3S+

Molecular Weight

409.5 g/mol

IUPAC Name

ethyl 2-[[2-(4-benzylpyridin-1-ium-1-yl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C23H24N2O3S/c1-4-28-23(27)21-16(2)17(3)29-22(21)24-20(26)15-25-12-10-19(11-13-25)14-18-8-6-5-7-9-18/h5-13H,4,14-15H2,1-3H3/p+1

InChI Key

YBDWDRXHWHCSJW-UHFFFAOYSA-O

SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C[N+]2=CC=C(C=C2)CC3=CC=CC=C3

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C[N+]2=CC=C(C=C2)CC3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4,5-Dimethyl-2-[[1-oxo-2-[4-(phenylmethyl)-1-pyridin-1-iumyl]ethyl]amino]-3-thiophenecarboxylic acid ethyl ester
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4,5-Dimethyl-2-[[1-oxo-2-[4-(phenylmethyl)-1-pyridin-1-iumyl]ethyl]amino]-3-thiophenecarboxylic acid ethyl ester
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4,5-Dimethyl-2-[[1-oxo-2-[4-(phenylmethyl)-1-pyridin-1-iumyl]ethyl]amino]-3-thiophenecarboxylic acid ethyl ester
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4,5-Dimethyl-2-[[1-oxo-2-[4-(phenylmethyl)-1-pyridin-1-iumyl]ethyl]amino]-3-thiophenecarboxylic acid ethyl ester
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4,5-Dimethyl-2-[[1-oxo-2-[4-(phenylmethyl)-1-pyridin-1-iumyl]ethyl]amino]-3-thiophenecarboxylic acid ethyl ester
Reactant of Route 6
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4,5-Dimethyl-2-[[1-oxo-2-[4-(phenylmethyl)-1-pyridin-1-iumyl]ethyl]amino]-3-thiophenecarboxylic acid ethyl ester

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